molecular formula C10H11F3O B128414 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 78573-45-2

3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B128414
CAS No.: 78573-45-2
M. Wt: 204.19 g/mol
InChI Key: QWXKQVIMGVVIBX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylacetone
  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)cinnamic acid[5][5]

Uniqueness

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s metabolic stability and lipophilicity, while the hydroxyl group allows for further chemical modifications[5][5]. This combination makes it a versatile compound for various applications in research and industry[5][5].

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKQVIMGVVIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595957
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78573-45-2
Record name 3-(Trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78573-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Trifluoromethyl)phenyl]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 57 g of oxirane in 120 ml of diethyl ether is added dropwise, at 0° to 10° C., to a Grignard solution prepared from 14.8 g of magnesium and 100 g of 3-(chloromethyl)benzotrifluoride in 450 ml of diethyl ether. The mixture is subsequently stirred at room temperature for 1 hour and 300 ml of 10% strength sulfuric acid are then added, while cooling with ice. The organic phase is collected and extracted twice more with diethyl ether and the combined organic phases are dried over magnesium sulfate and distilled. 76.7 g of 3-(3-trifluoromethylphenyl)propan-1-ol of b.p. 85° to 95° C. under 0.02 mm Hg are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

According to the procedure described above for the preparation of 3-(4-trifluoromethyl-phenyl)-propionaldehyde by PCC-oxidation, 132 mg (44%) of 3-(3-trifluoromethyl-phenyl)-propionaldehyde {LC-MS: tR=0.89 min; [M+H]+=no ionization} was obtained from 3-(3-trifluoromethyl-phenyl)-propan-1-ol (300 mg, 1.5 mmol).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
132 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(3-Trifluoromethyl-phenyl)-propionic acid (12.4 g, 57 mmol) was dissolved in THF (160 ml) in an inert atmosphere and cooled to 0° C. followed by slow addition of borane in THF (85 ml, 85 mmol). Stirring was continued at 0° C. for 1 h and at rt for 24 h. The mixture was cooled to 0° C. and methanol (100 ml) and water (100 ml) was carefully added. The organic solvents were removed under reduced pressure. The remaining aqueous layer was extracted with DCM (3×100 ml). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silicagel, DCM/methanol=9/1) to give 10.97 g (94%) of 3-(3-trifluoromethyl-phenyl)-propan-1-ol. LC-MS: tR=0.87 min; [M+H]+=no ionisation.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compound obtained from Example 1 (0.463 moles, 100 gms) was suspended in 500 ml of tetrahydrofuran under stirring. The reaction mass was cooled to 0-5° C. 94% solution of borane dimethyl sulfide solution (0.62 moles, 50 ml) was added drop wise maintaining the temperature of 0-5° C. The reaction mass was stirred at 25-30° C. for about 10 hours. 10% HCl (100 ml) was added drop wise to the reaction mass at 25-30° C. in about 2 hours and then extracted with toluene (2×250 ml). The organic layer was separated and washed with water (5×500 ml). Toluene was removed completely from the organic layer by distillation under vacuum to isolate the title compound as an oil (85 gms, Yield 90%).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
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3-(3-(Trifluoromethyl)phenyl)propan-1-ol
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3-(3-(Trifluoromethyl)phenyl)propan-1-ol
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3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in the synthesis of Cinacalcet hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of Cinacalcet hydrochloride. The research paper describes a novel method for preparing Cinacalcet hydrochloride, where this compound is reacted with various reagents to produce 3-[3-(trifluoromethyl) phenyl]propionaldehyde. [] This aldehyde then undergoes reductive amination with (R)-(1-napthylethylamine) to yield Cinacalcet hydrochloride.

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